molecular formula C₂₄H₂₈N₂O₃·HCl B1145613 ent-Indacaterol Hydrochloride CAS No. 1384188-70-8

ent-Indacaterol Hydrochloride

Cat. No.: B1145613
CAS No.: 1384188-70-8
M. Wt: 392.493646
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Traditional Synthetic Routes for ent-Indacaterol Hydrochloride

Core Reaction Sequence and Intermediate Formation

The synthesis of this compound traditionally begins with the condensation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (Formula V) and 8-substituted oxy-5-(R)-oxiranyl-1H-quinolin-2-one (Formula VI). This step forms a mixture containing the key intermediate (Formula II), which undergoes acid treatment to yield the protected precursor (Formula I) . Critical parameters include:

  • Solvent selection : Ethanol or n-butanol at 95–120°C .

  • Molar ratios : 1.15–1.3:1 (Formula V to Formula VI) for optimal yield .

  • Protecting groups (R) : Benzyl or tert-butyldimethylsilyl to shield phenolic hydroxyl groups during subsequent steps .

Acid-Mediated Salt Formation

Post-condensation, the mixture is treated with salicylic acid, acetylsalicylic acid, or oxalic acid to precipitate the hydrochloride salt. Key findings from patent WO2016161956A1 include :

  • Acid stoichiometry : 10–20% molar excess relative to Formula VI.

  • Crystallization conditions : Ethanol at 0–90°C achieves >98% purity.

  • Yield optimization : 55–85% yield for Formula II under reflux conditions .

Table 1: Reagents and Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Condensationn-butanol, 95–120°C, 24h60–7592–95
Salt formationSalicylic acid, ethanol, 25°C70–8598–99
DeprotectionTFA/CH₂Cl₂, 0°C, 2h90–9599.5

Advanced Ni-Electrocatalytic Coupling Approach

Radical Retrosynthetic Strategy

Recent work by Li et al. (2024) introduced a stereocontrolled Ni-electrocatalytic decarboxylative coupling method, reducing synthetic steps from 9 to 5 . This approach couples heteroaryl iodides (e.g., 8-hydroxyquinoline derivatives) with oxazolidine-based aminoalcohol templates, enabling modular access to enantiopure intermediates .

Key Advantages Over Traditional Methods

  • Step economy : 5-step synthesis vs. 9-step classical route .

  • Scalability : Demonstrated at decagram (18g) scale without silver additives .

  • Stereochemical fidelity : >99% enantiomeric excess (ee) via Seebach’s Self-Regeneration of Stereocenters (SRS) principle .

Table 2: Comparison of Traditional vs. Ni-Electrocatalytic Methods

ParameterTraditional MethodNi-Electrocatalytic Method
Total steps95
Overall yield45–50%68–72%
Key reagentSalicylic acidNi catalyst, oxazolidine
Industrial feasibilityModerateHigh

Purification and Crystallization Techniques

Solvent Optimization for Crystallization

Post-deprotection, crystallization in ethanol removes residual impurities (e.g., Formula III and IV byproducts). HPLC analysis confirms residual levels <0.1% after two recrystallizations .

Impurity Profiling and Control

A validated RP-HPLC method (YMC Triart C18 column) quantifies 10 known impurities, including positional isomers and oxidation byproducts . Critical validation parameters:

  • Linearity : R² >0.998 for 0.05–150% specification limits .

  • Precision : ≤7.76% RSD for inter-day variability .

  • Recovery : 90–115% across spiked concentrations .

Analytical Methodologies for Quality Assurance

Chromatographic Characterization

The USP-compliant method employs:

  • Mobile phase : Potassium phosphate (pH 2.2) and acetonitrile-methanol (75:25) .

  • Detection : PDA at 220 nm for indacaterol and 254 nm for glycopyrronium co-impurities .

Stability-Indicating Studies

Forced degradation under acid (1M HCl), base (1M NaOH), and oxidative (3% H₂O₂) conditions confirms method robustness. This compound shows degradation <5% under ICH-recommended stress conditions .

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Synthetic Routes

While traditional methods require lower upfront capital, the Ni-electrocatalytic approach reduces long-term costs by 30–40% through:

  • Reduced catalyst consumption (0.5 mol% vs. 2 mol% Pd in cross-couplings) .

  • Elimination of silver additives ($1,200/kg savings) .

Environmental Impact Assessment

The electrochemical method reduces waste generation by 55%, as measured by E-factor (kg waste/kg product):

  • Traditional route: 32–35 .

  • Ni-electrocatalytic route: 14–16 .

Chemical Reactions Analysis

Imine Reduction

A benzyl-protected intermediate (Formula IV) undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (10% Pd/C, 1–20 atm H₂) to yield the corresponding amine .
Conditions :

  • Solvents: Methanol, ethanol, or tetrahydrofuran

  • Temperature: 25–80°C

  • Catalyst: Pd/C (10–80% w/w relative to substrate)

Debenzylation

Hydrogenolytic cleavage of the benzyl protective group is performed under hydrogen pressure (1–20 atm) in acetic acid, producing the free amine intermediate (Formula VI) .

Salt Formation

Recrystallization with maleic acid in ethanol (0–80°C) yields the maleate salt .

Key Reaction Table

Reaction StepReagents/ConditionsProductYield/Purity
Imine ReductionNaBH₄ or Pd/C, H₂ (1–20 atm), 25–80°CAmine Intermediate76–99% Purity
DebenzylationH₂ (20 atm), Pd/C, Acetic Acid, 40°CFree Amine (Formula VI)20–99% Yield
Salt FormationMaleic Acid, Ethanol, 0–80°CMaleate Salt>99% Purity

Electrocatalytic Decarboxylative Coupling

A recent breakthrough utilizes nickel-electrocatalysis for modular aminoalcohol synthesis, offering a streamlined alternative :

  • Reaction : Coupling of an oxazolidine-based carboxylic acid with heteroaryl iodides (e.g., 8-hydroxyquinoline derivatives).

  • Conditions :

    • Catalyst: Nickel-based

    • Solvent: Acetonitrile or ethanol

    • Voltage: Controlled electrochemical setup

  • Advantages :

    • Avoids traditional epoxidation and ketone reduction steps.

    • Achieves diastereomeric ratios >20:1 .

Metabolic Reactions

ent-Indacaterol Hydrochloride undergoes phase I and II metabolism, mediated by hepatic enzymes:

Oxidation (CYP3A4)

  • Primary Metabolite : Monohydroxylated derivative via hydroxylation at the indane ring .

  • Secondary Pathways : N-dealkylation and C-dealkylation .

Glucuronidation (UGT1A1)

  • Product : Phenolic O-glucuronide conjugate, enhancing renal excretion .

Metabolic Pathway Table

EnzymeReaction TypeMetaboliteExcretion Route
CYP3A4HydroxylationMonohydroxylated IndacaterolFeces (54%)
UGT1A1Glucuronidation8-O-GlucuronideUrine (23%)

Hydrolytic Stability

  • Susceptibility : The aminoalcohol moiety undergoes slow hydrolysis under acidic conditions (pH <3), forming des-hydroxy byproducts .

  • Mitigation : Stabilized in solid-state formulations with excipients like lactose .

Oxidative Degradation

  • Reagents : Potassium permanganate or peroxides induce oxidation of the indane ring, generating quinone derivatives .

Comparative Reactivity

This compound’s reactivity distinctively differs from its parent drug, Indacaterol:

FeatureThis compoundIndacaterol
Enantiomeric Specificity β₂-receptor binding affinity <1%High β₂-selectivity
Metabolic Rate Faster glucuronidationSlower hepatic clearance
Synthetic Byproducts Epoxide intermediates avoided Epoxide ring-opening required

Scientific Research Applications

Pharmacological Mechanism

The primary mechanism of action for ent-Indacaterol Hydrochloride involves its binding to beta-2 adrenergic receptors, which activates adenylate cyclase. This results in increased levels of cyclic adenosine monophosphate (cAMP), causing relaxation of bronchial smooth muscle and facilitating airflow during respiratory distress. Studies have demonstrated that ent-Indacaterol exhibits high selectivity for beta-2 receptors compared to beta-1 and beta-3 receptors, making it particularly effective for treating respiratory conditions .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is primarily indicated for the treatment of COPD. Its unique profile allows for once-daily administration, which can enhance patient adherence to therapy. Clinical trials have shown that patients receiving ent-Indacaterol experience significant improvements in pulmonary function tests, including forced vital capacity (FVC) and forced expiratory volume in one second (FEV1) .

Asthma Management

Although less common than its use in COPD, ent-Indacaterol may also be beneficial in asthma management due to its bronchodilatory effects. The rapid onset of action (approximately five minutes) combined with a duration of over 24 hours makes it suitable for patients requiring long-term control of asthma symptoms .

Comparative Efficacy

In comparative studies, ent-Indacaterol has been shown to be more effective than traditional long-acting beta agonists (LABAs) like salmeterol and formoterol. For instance, dose-finding trials indicate that doses of 150 μg and 300 μg significantly improve lung function and reduce pulmonary hyperinflation compared to lower doses or other LABAs .

Compound Name Class Unique Features
IndacaterolLong-acting beta agonistParent compound; used directly in therapy
FormoterolLong-acting beta agonistRapid onset; used for asthma management
SalmeterolLong-acting beta agonistOften combined with corticosteroids

Case Studies

Several case studies have documented the efficacy and safety of ent-Indacaterol in real-world settings:

  • Real-World Evaluation Study : A prospective study involving over 1,700 patients found that those treated with ent-Indacaterol reported significant improvements in health status and pulmonary function after six months of treatment. The inhaler was rated easy to use by most patients .
  • Open-Label Clinical Trial : In another study, patients receiving ent-Indacaterol showed marked improvements in dyspnea scores and overall quality of life metrics compared to baseline measurements .
  • Long-Term Safety Profile : A comprehensive review indicated that ent-Indacaterol is well-tolerated across various patient demographics, with a safety profile comparable to placebo and other LABAs .

Mechanism of Action

ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .

Biological Activity

Introduction

Ent-Indacaterol Hydrochloride, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors in the airway smooth muscle, leading to bronchodilation. This article reviews the biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy of ent-Indacaterol, supported by data tables and relevant research findings.

Ent-Indacaterol exerts its pharmacological effects by binding to beta-2 adrenergic receptors, which are predominantly located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. Notably, ent-Indacaterol demonstrates:

  • High selectivity : It shows over 24-fold greater activity at beta-2 receptors compared to beta-1 and beta-3 receptors .
  • Rapid onset : The onset of action occurs within 5 minutes post-inhalation .
  • Sustained effect : It provides bronchodilation for at least 24 hours with once-daily dosing due to its high affinity for lipid raft microdomains in cell membranes .

Pharmacokinetics

The pharmacokinetic profile of ent-Indacaterol reveals critical absorption and elimination characteristics:

Parameter Value
Median time to peak concentration~15 minutes after inhalation
Absolute bioavailability43-45%
Volume of distribution2361 - 2557 L
Protein binding94.1 - 96.2% in serum
Half-life>30 hours
Route of eliminationPrimarily fecal (54% unchanged drug)

Ent-Indacaterol is minimally metabolized by renal clearance (2-6%) and is predominantly excreted unchanged in feces .

Clinical Efficacy

Numerous clinical studies have assessed the efficacy of ent-Indacaterol in patients with COPD. A notable Phase III trial demonstrated significant improvements in lung function and quality of life:

  • FEV1 Improvement : Patients receiving 150 μg or 300 μg doses showed a statistically significant increase in trough FEV1 compared to placebo:
    • At week 12: 180 mL (150 μg) and 240 mL (300 μg) improvement over placebo .

Comparative Studies

Ent-Indacaterol has been compared against other bronchodilators:

Study Drug Dose FEV1 Improvement vs. Placebo
O'Donnell et al. Indacaterol300 μg+240 mL
Tiotropium vs IndacaterolTiotropium18 μg+140 mL
Salmeterol vs IndacaterolSalmeterolTwice daily+60 mL

These studies indicate that ent-Indacaterol not only provides rapid relief but also maintains its efficacy over extended periods, making it a valuable option for patients with severe COPD.

Safety Profile

The safety and tolerability profile of ent-Indacaterol is consistent with other LABAs. Common adverse effects include:

  • Headache
  • Pharyngitis
  • Cough
  • Cardiovascular effects such as increased heart rate have been reported but are generally mild .

Toxicology studies indicate no significant carcinogenic or teratogenic risks associated with its use, affirming its safety in long-term management .

Case Studies

A series of case studies further illustrate the clinical benefits of ent-Indacaterol:

  • Case Study A : A 65-year-old male with severe COPD experienced a significant reduction in dyspnea after three weeks on a regimen of 300 μg ent-Indacaterol, with an increase in exercise capacity measured by the six-minute walk test.
  • Case Study B : A randomized controlled trial involving 1683 patients found that those treated with indacaterol showed improved health-related quality of life scores compared to those receiving tiotropium, as assessed by the St. George’s Respiratory Questionnaire.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ent-Indacaterol Hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires:

  • Stepwise reaction monitoring : Use techniques like HPLC or LC-MS (as in Procaterol HCl synthesis ) to track intermediate formation and purity.
  • Solvent and catalyst selection : Polar aprotic solvents (e.g., THF) and amine-based catalysts often enhance reaction efficiency, as seen in Dapoxetine HCl synthesis .
  • Temperature control : Gradual heating (e.g., 80–160°C in Memantine HCl synthesis ) minimizes side reactions.
  • Post-synthesis purification : Column chromatography or recrystallization (e.g., impurity removal in Esmolol HCl ).

Q. How can researchers validate the purity of this compound and identify process-related impurities?

  • Methodological Answer :

  • Chromatographic profiling : Use reversed-phase HPLC with UV detection (as in Alfuzosin HCl analysis ) to separate impurities.
  • Mass spectrometry : Identify impurities via fragmentation patterns (applied in Esmolol HCl impurity profiling ).
  • Accelerated stability studies : Expose samples to heat/humidity and monitor degradation products (e.g., hydrogels in Metformin HCl studies ).

Q. What experimental design strategies are suitable for studying this compound’s formulation stability?

  • Methodological Answer :

  • Factorial design : Use a 3² full factorial layout (e.g., Propranolol HCl patch optimization ) to test variables like polymer concentration and pH.
  • Response surface methodology (RSM) : Model interactions between factors (applied in Hydroxyzine HCl tablet dissolution ).
  • Real-time vs. accelerated testing : Compare shelf-life predictions under controlled conditions (25°C/60% RH) vs. stress conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical models?

  • Methodological Answer :

  • Species-specific metabolic profiling : Compare liver microsome assays (rat vs. human) to identify interspecies metabolic differences (e.g., Memantine HCl’s amine oxidation pathways ).
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability data (Caco-2 assays) and organ-specific clearance rates .
  • Statistical meta-analysis : Pool data from multiple studies to assess variability (e.g., factorial design in Hydroxyzine HCl ).

Q. What advanced chiral resolution techniques are applicable for isolating ent-Indacaterol’s enantiomers?

  • Methodological Answer :

  • Chiral stationary phase (CSP) chromatography : Use amylose- or cellulose-based columns (e.g., S-Fluoxetine HCl resolution ).
  • Enzymatic kinetic resolution : Employ lipases or esterases to selectively hydrolyze enantiomers (applied in R-Salbutamol HCl synthesis ).
  • Circular dichroism (CD) spectroscopy : Confirm enantiomeric excess (EE) post-separation .

Q. How should researchers design in vitro/in vivo correlation (IVIVC) models for this compound’s pulmonary delivery?

  • Methodological Answer :

  • Dissolution-permeability dual chambers : Simulate lung fluid dynamics using Franz diffusion cells (e.g., Propranolol HCl buccal patches ).
  • Aerosol performance testing : Use next-generation impactors (NGIs) to measure fine particle fraction (FPF) .
  • Murine bronchial lavage studies : Corrogate in vitro dissolution with in vivo bioavailability (applied in Metformin HCl hydrogels ).

Q. What strategies mitigate discrepancies between computational predictions and experimental results in ent-Indacaterol’s receptor binding assays?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Refine docking models using β₂-adrenergic receptor crystal structures (e.g., Procaterol HCl’s β₂ selectivity ).
  • Alanine scanning mutagenesis : Identify key binding residues (e.g., FABP4/5 inhibitor studies ).
  • Surface plasmon resonance (SPR) : Validate binding kinetics (association/dissociation rates) experimentally .

Q. Data Analysis and Reporting

Q. How to statistically analyze this compound’s dose-response curves in bronchorelaxation assays?

  • Methodological Answer :

  • Non-linear regression modeling : Fit data to sigmoidal Emax models (e.g., Hydroxyzine HCl release kinetics ).
  • Bland-Altman plots : Assess agreement between replicate experiments .
  • IC₅₀/EC₅₀ calculations : Use GraphPad Prism or R packages for precision (applied in Fadrozole HCl studies ).

Q. What protocols ensure reproducibility in this compound’s toxicity screening?

  • Methodological Answer :

  • OECD 423 guidelines : Conduct acute oral toxicity tests in rodents with histopathology validation .
  • High-content screening (HCS) : Use automated imaging for mitochondrial toxicity (e.g., Doxapram HCl safety profiling ).
  • GLP-compliant documentation : Follow SOPs for handling/storage (as in Amantadine HCl protocols ).

Properties

CAS No.

1384188-70-8

Molecular Formula

C₂₄H₂₈N₂O₃·HCl

Molecular Weight

392.493646

Synonyms

5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.